![molecular formula C15H17NO5 B584475 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione- CAS No. 1346605-23-9](/img/no-structure.png)

4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

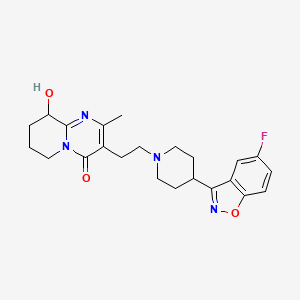

The compound “4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-” is a chemical substance with a complex structure . It is also known as “(S)-4-乙基-4-羟基-7,8-二氢-1H-吡喃O [3,4-F]吲哚嗪-3,6,10 (4H)-酮” in Chinese and “(4S)-4-Éthyl-4-hydroxy-7,8-dihydro-1H-pyrano [3,4-f]indolizine-3,6,10 (4H)-trione” in French .

Synthesis Analysis

The synthesis of this compound is not straightforward. A practical asymmetric synthesis of a similar compound, “(S) 4-ethyl-7,8-dihydro-4-hydroxy-1 H -pyrano [3,4- f ]indolizine-3,6,10 (4 H)-trione”, a versatile intermediate for the synthesis of camptothecin analogs, was developed . Commercially available citrazinic acid is converted in four steps into the 2-chloro-6-methoxypyridine .Molecular Structure Analysis

The molecular structure of this compound is complex. It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH 2) at the 2-position with an oxygen atom .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione- involves the formation of a spirocyclic oxindole through a multi-step reaction involving various starting materials.", "Starting Materials": ["3-formylindole", "ethyl acetoacetate", "2,2-dimethoxypropane", "p-toluenesulfonic acid", "sodium methoxide", "acetic anhydride", "sodium bicarbonate", "ethanol", "water", "chloroform"], "Reaction": ["Step 1: Condensation of 3-formylindole and ethyl acetoacetate in the presence of p-toluenesulfonic acid to form 3-(1-ethoxycarbonyl-2-oxopropyl)-1H-indole", "Step 2: Cyclization of 3-(1-ethoxycarbonyl-2-oxopropyl)-1H-indole with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to form 4-ethyl-7,8-dihydro-5H-spiro[1,3-dioxolane-2,3'-indol]-2'-one", "Step 3: Treatment of 4-ethyl-7,8-dihydro-5H-spiro[1,3-dioxolane-2,3'-indol]-2'-one with sodium methoxide in methanol to form 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-indol]-2'-one", "Step 4: Reaction of 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-indol]-2'-one with acetic anhydride in the presence of sodium bicarbonate in ethanol to form 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-2'-one", "Step 5: Treatment of 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-2'-one with sodium bicarbonate in water and chloroform to form 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-"] } | |

Número CAS |

1346605-23-9 |

Fórmula molecular |

C15H17NO5 |

Peso molecular |

296.334 |

Nombre IUPAC |

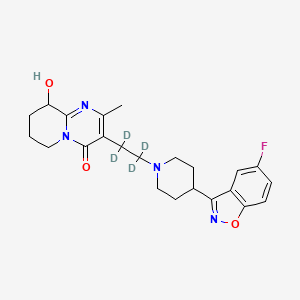

4/'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6/'-1,4,7,8-tetrahydropyrano[3,4-f]indolizine]-3/',10/'-dione |

InChI |

InChI=1S/C15H17NO5/c1-2-9-10-7-12-15(20-5-6-21-15)3-4-16(12)13(17)11(10)8-19-14(9)18/h7,9H,2-6,8H2,1H3/i1D3,2D2 |

Clave InChI |

XPSBJTPRMIDKGX-ZBJDZAJPSA-N |

SMILES |

CCC1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4 |

Sinónimos |

(±)-4’-ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)

![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)